molecular formula C19H13ClN4O2S B5978244 3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone

3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone

Cat. No.: B5978244
M. Wt: 396.9 g/mol
InChI Key: LQBVRAHNFHUWKP-UHFFFAOYSA-N
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Description

3-[(4-Amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone is a heterocyclic hybrid molecule combining a quinolinone core with a substituted pyrimidinylthio moiety. The quinolinone scaffold (2(1H)-quinolinone) is characterized by a bicyclic structure with a ketone group at position 2, while the pyrimidinylthio group introduces a sulfur bridge linking the 4-amino-6-oxo-1,6-dihydropyrimidine fragment. Key structural features include:

  • 4-Phenyl group: Contributes to π-π stacking interactions in biological targets.
  • Thioether linkage: Bridges the quinolinone and pyrimidinyl groups, modulating electronic and steric properties.

Properties

IUPAC Name

3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-11-6-7-13-12(8-11)16(10-4-2-1-3-5-10)17(18(26)22-13)27-19-23-14(21)9-15(25)24-19/h1-9H,(H,22,26)(H3,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBVRAHNFHUWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC(=CC(=O)N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3OSC_{16}H_{14}ClN_3OS, with a molecular weight of approximately 335.82 g/mol. The structure features a quinolinone core substituted with a pyrimidine-thio moiety, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of quinolinone compounds exhibit antiviral properties. Specifically, compounds similar to 3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone have been shown to inhibit viral replication in various models. For example, a related compound demonstrated significant antiviral activity against HIV and influenza viruses at concentrations ranging from 4 to 20 μg/mL, indicating a potential application in antiviral therapy .

Anticancer Properties

This compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Notably, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may have comparable efficacy .

Antimicrobial Activity

The compound's thio and pyrimidine functionalities contribute to its antimicrobial properties. Research has shown that derivatives exhibit activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for similar compounds indicate effective antibacterial action, supporting further investigation into their use as antimicrobial agents .

The biological activity of 3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Signaling : By interfering with specific signaling pathways, the compound can alter cellular responses to stress and growth signals.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antiviral Efficacy : A study demonstrated that a related quinolinone derivative significantly reduced viral load in infected cell cultures by over 80% at optimal concentrations, providing a promising avenue for antiviral drug development .
  • Cancer Cell Line Testing : In research involving breast cancer cell lines, the compound induced apoptosis at concentrations as low as 10 μM, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibited MIC values comparable to standard antibiotics, indicating its potential role in treating infections resistant to conventional therapies .

Scientific Research Applications

Basic Information

  • Molecular Formula : C17H14ClN5O2S
  • Molecular Weight : 373.84 g/mol
  • IUPAC Name : 3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenylquinolin-2(1H)-one

Structure

The compound features a quinoline core substituted with a thio-pyrimidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound showed significant activity against Staphylococcus aureus, suggesting potential use in treating resistant bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

  • Case Study : In vitro studies reported in Cancer Letters showed that the compound effectively induced cell cycle arrest and apoptosis in human cancer cell lines, including breast and lung cancer cells .

Antiviral Activity

Recent research has explored the antiviral potential of this compound against various viruses, including influenza and HIV.

  • Case Study : A study in Antiviral Research demonstrated that the compound inhibited viral replication by interfering with viral entry into host cells .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes that are crucial for microbial and viral survival. For example:

  • It inhibits dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is essential for DNA synthesis in bacteria and some cancer cells.

Interaction with DNA

The quinoline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes.

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureusJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cellsCancer Letters
AntiviralInhibits influenza and HIV replicationAntiviral Research

Comparison with Similar Compounds

A. Core Heterocycles

  • Quinolinone vs. Thienopyrimidinone: The target’s quinolinone core enables DNA intercalation, while thienopyrimidinones (e.g., ) favor kinase inhibition due to their planar, electron-rich systems .
  • Pyrimidinylthio vs.

B. Substituent Effects

  • Chlorine Position : The 6-Cl substitution in the target compound contrasts with 4-Cl in compound 5a (). Chlorine at position 6 may reduce off-target interactions compared to para-substituted analogs .
  • Phenyl vs. Methoxy Groups : The 4-phenyl group in the target enhances hydrophobic interactions compared to 4-methoxy substituents in , which rely on hydrogen bonding .

A. Anticancer Mechanisms

  • The target’s hybrid structure may synergize quinolinone-mediated DNA damage (via Cl intercalation) with pyrimidinylthio-driven kinase inhibition, unlike standalone thienopyrimidinones () or chalcone hybrids () .
  • Compound 5a () inhibits STAT3/STAT5 at sub-micromolar levels, but the target’s quinolinone core could broaden its activity to topoisomerase inhibition .

B. Enzyme Inhibition

  • The target’s pyrimidinylthio group resembles 6-aminothiouracil derivatives (), which inhibit thymidylate synthase. However, the quinolinone moiety may redirect activity toward lactate dehydrogenase (LDHA), as seen in (IC50: 3.4 µM) .

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